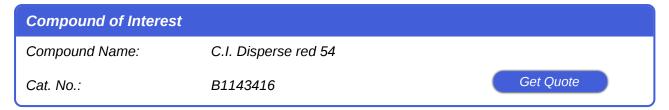


Spectroscopic Profile of C.I. Disperse Red 54: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **C.I. Disperse Red 54**, a monoazo dye. Due to the limited availability of specific experimental spectra in public databases, this document presents expected spectroscopic characteristics based on the dye's chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring UV-Vis, IR, and NMR data.

Chemical Structure and Properties

C.I. Disperse Red 54 is identified by the following chemical properties:

- Molecular Formula: C19H18ClN5O4[1]
- Molecular Weight: 415.83 g/mol [1]
- CAS Numbers: 12217-86-6, 6657-37-0, 6021-61-0[1]
- Chemical Class: Single azo dye[1]

The structure consists of a substituted azobenzene core, which is characteristic of many disperse dyes.

Spectroscopic Data (Expected)



The following tables summarize the expected spectroscopic data for **C.I. Disperse Red 54** based on its functional groups and comparison with similar azo dyes.

UV-Visible (UV-Vis) Spectroscopy

Parameter	Expected Value	Solvent
λmax (nm)	~490 - 520 nm	Methanol/Ethanol

Note: The absorption maximum (λ max) is influenced by the solvent polarity.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3400 - 3300	N-H stretching (secondary amine)
~3100 - 3000	Aromatic C-H stretching
~2950 - 2850	Aliphatic C-H stretching
~2250 - 2200	C≡N stretching (nitrile)
~1735	C=O stretching (ester)
~1600 - 1580	Aromatic C=C stretching, N=N stretching (azo)
~1520 & ~1340	Asymmetric and symmetric NO ₂ stretching
~1250	C-N stretching
~800 - 700	C-CI stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Expected Chemical Shift Ranges, δ in ppm)



Proton Type	Expected Chemical Shift (ppm)
Aromatic Protons	7.0 - 8.5
Methylene Protons (-CH ₂ -)	2.5 - 4.5
Methyl Protons (-CH₃)	~3.7 (ester)

¹³C NMR (Expected Chemical Shift Ranges, δ in ppm)

Carbon Type	Expected Chemical Shift (ppm)
Carbonyl Carbon (C=O)	160 - 175
Aromatic Carbons	110 - 155
Nitrile Carbon (C≡N)	115 - 125
Methylene Carbons (-CH ₂ -)	30 - 60
Methyl Carbon (-O-CH₃)	~52

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of C.I. Disperse Red 54 in a suitable solvent (e.g., methanol, ethanol, or acetone) of known concentration. Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- Sample Measurement: Record the absorbance spectra for each of the standard solutions and the unknown sample solution from approximately 200 to 800 nm.



 Data Analysis: Determine the wavelength of maximum absorbance (λmax). A calibration curve can be constructed by plotting absorbance at λmax versus concentration for the standard solutions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

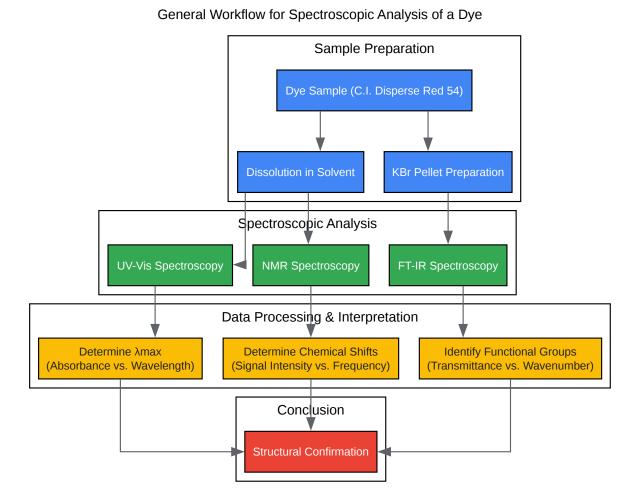
- Sample Preparation (KBr Pellet Method): Mix a small amount of the dry dye powder with potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use an FT-IR spectrometer.
- Background Measurement: Record a background spectrum of the empty sample compartment or a pure KBr pellet.
- Sample Measurement: Place the KBr pellet containing the sample in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the dye in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube to a height of about 4-5 cm.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in structure elucidation.
- Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra. Assign the signals to the respective nuclei in the molecule.

Visualization of Spectroscopic Workflow





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Caption: A generalized workflow for the spectroscopic analysis of a dye.

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References



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